molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4

Cat. No.: B588852
CAS No.: 1217360-64-9
M. Wt: 327.241
InChI Key: YIZBTRDXJOFLIH-VCDCVMORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is a deuterated analog of a diclofenac derivative, intended for research applications aimed at elucidating complex pharmacological pathways. Diclofenac is a well-established non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that extends beyond the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in prostaglandin synthesis . Extensive research indicates its pharmacologic activity is multimodal, potentially involving inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, lipoxygenase enzyme inhibition, and activation of the nitric oxide-cGMP antinociceptive pathway . Furthermore, emerging mechanisms may include effects on substance P, peroxisome proliferator-activated receptor gamma (PPARγ), acid-sensing ion channels, interleukin-6 production, and N-methyl-D-aspartate (NMDA) receptor-mediated hyperalgesia . Conjugation technologies, such as those linking diclofenac to hyaluronate (as seen with SI-613, a related conjugate), are being explored to enhance drug delivery and provide sustained release within specific tissues like joints, thereby prolonging anti-inflammatory and analgesic effects in experimental models . This deuterated compound enables researchers to conduct advanced metabolic, pharmacokinetic, and tracer studies, leveraging the stable isotope to gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of novel diclofenac-based research compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTRDXJOFLIH-VCDCVMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660066
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217360-64-9
Record name 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Assembly

The non-deuterated scaffold is constructed through:

  • Amination : Reaction of 2,6-dichloroaniline with 2-bromophenylacetic acid derivatives under Ullmann coupling conditions.

  • Amidation : Treatment with dimethylamine in the presence of coupling agents (e.g., HATU or DCC) to form the N,N-dimethylacetamide moiety.

Deuterium Incorporation Strategies

Deuterium is introduced at four positions via:

  • Catalytic H/D Exchange : Using Pd/C or Rh/C catalysts in D2_2O/2-propanol mixtures at 180°C for 48 hours.

  • Deuterated Reagents : Employing dimethylamine-d6_6 or deuterated acetic acid derivatives during amidation.

Stepwise Preparation Protocols

Method A: Direct Deuteration of Preformed Acetamide

  • Starting Material : 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide (CAS: 15307-93-4).

  • Deuteration :

    • React with D2_2O (99.9% D) and 10% Pd/C (11 mol%) in 2-propanol at 180°C for 48 hours.

    • Yield : 60–75% deuterium incorporation at β-positions.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

Method B: Deuteration During Amide Formation

  • Intermediate Synthesis :

    • 2-[(2,6-Dichlorophenyl)amino]benzaldehyde (CAS: 22121-58-0) is condensed with deuterated dimethylamine-d6_6 under reductive amination (NaBH4_4/CD3_3OD).

  • Acetylation :

    • Treat with deuterated acetyl chloride (CD3_3COCl) in anhydrous THF.

  • Yield : 80–85% with >95% deuterium purity.

Optimization and Challenges

Reaction Conditions

ParameterOptimal ValueImpact on Yield/Deuteration
Temperature180°CMaximizes H/D exchange
Catalyst Loading11 mol% Pd/CBalances cost and efficiency
Solvent SystemD2_2O/2-propanol (2:1)Enhances deuterium uptake

Common Issues

  • Incomplete Deuteration : Addressed by iterative exchange cycles or using excess D2_2O.

  • Byproduct Formation : Mitigated via strict anhydrous conditions during amidation.

Characterization and Quality Control

Analytical Techniques

  • MS (ESI) : Molecular ion peak at m/z 327.24 [M+H]+^+ confirms deuterium incorporation.

  • 1^1H NMR : Absence of proton signals at δ 2.9–3.0 (N–CH3_3) and δ 3.5–3.7 (CH2_2) verifies deuteration.

  • Isotopic Purity : >98% by LC-MS using a C18 column (ACN:H2_2O = 70:30).

Comparative Data

MethodDeuteration Efficiency (%)Total Yield (%)Purity (%)
A60–756495
B>958598

Industrial and Research Applications

  • Metabolic Tracing : Used in LC-MS studies to track diclofenac metabolites.

  • Pharmacokinetics : Enables precise quantification of drug distribution in deuterium-enriched media .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is similar to that of diclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison :

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2, Molecular Weight: 314.59 g/mol)

N-(2,6-Dichlorophenyl)benzamide (Bond parameters referenced from )

2-Chloro-N-(2-chlorophenyl)benzamide (Bond parameters referenced from )

Structural Differences :
  • Substituent Position and Type: The target compound features N,N-dimethyl groups on the acetamide moiety, enhancing lipophilicity compared to the non-dimethylated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . Deuterium substitution in the benzene ring distinguishes it from non-labeled analogs, reducing metabolic degradation rates in vivo .
  • Amide Conformation :
    • Similar to N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2-chlorophenyl)benzamide, the trans conformation of the N–H and C=O bonds in the amide group is conserved, ensuring comparable hydrogen-bonding capabilities and crystallinity .

Physicochemical and Spectroscopic Properties

Data Table :
Property Target Compound (C₁₇D₄H₁₄Cl₂N₂O₂) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide N-(2,6-Dichlorophenyl)benzamide
Molecular Weight (g/mol) 357.268 314.59 ~299.5 (estimated)
Deuterium Content 4 D atoms None None
Lipophilicity (LogP) Higher (due to N,N-dimethyl groups) Moderate Moderate
Crystallinity High (trans amide conformation) High High
Primary Use Metabolic tracer Pharmaceutical impurity standard Structural reference

Metabolic and Pharmacokinetic Behavior

  • Deuterium Isotope Effects: The -d4 labeling in the target compound reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life compared to non-deuterated analogs. This property is critical for tracking drug distribution in biological matrices .
  • Solubility :
    The N,N-dimethyl groups enhance solubility in organic solvents (e.g., acetonitrile) relative to analogs with unsubstituted amides, facilitating chromatographic analysis .

Research Findings and Implications

  • Synthetic Challenges :
    Deuterium incorporation requires specialized reagents (e.g., deuterated solvents) and optimized reaction conditions to maintain isotopic purity (>98% in the target compound) .
  • Thermal Stability : The trans amide conformation in all compared compounds contributes to thermal stability, with decomposition temperatures exceeding 200°C .

Biological Activity

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, a deuterated derivative of a well-known anti-inflammatory compound, exhibits significant biological activity primarily through its mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes play a critical role in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. This compound is structurally related to diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and is utilized in various therapeutic applications.

  • Molecular Formula : C16H16Cl2N2O
  • Molecular Weight : 323.217 g/mol
  • CAS Number : 21789-06-0
  • LogP : 4.4407

The primary mechanism by which this compound exerts its biological effects is through the inhibition of COX enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain perception. This action is particularly beneficial in managing conditions like osteoarthritis and rheumatoid arthritis.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. Studies have shown that it can effectively reduce inflammation markers in various models:

  • In vitro studies : The compound has been tested on human cell lines, showing a reduction in cytokine production (e.g., IL-6, TNF-alpha) associated with inflammatory responses.
  • Animal models : In rodent models of arthritis, administration of this compound resulted in decreased paw swelling and improved mobility compared to control groups.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties:

  • Pain models : In formalin-induced pain models, the compound significantly reduced pain scores when administered prior to the induction of pain.
  • Mechanistic studies : The analgesic effect is attributed to both central and peripheral mechanisms, including modulation of pain pathways in the central nervous system.

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

Study TypeFindings
Acute toxicityLow toxicity observed at therapeutic doses
Chronic exposureNo significant adverse effects noted over extended periods
GenotoxicityNegative results in standard genotoxicity assays

Case Study 1: Efficacy in Osteoarthritis

A clinical study involving patients with osteoarthritis demonstrated that treatment with this compound led to significant improvements in joint function and pain relief over a 12-week period compared to placebo.

Case Study 2: Comparison with Other NSAIDs

A comparative study evaluated the efficacy of this compound against traditional NSAIDs like ibuprofen and naproxen. Results indicated that the deuterated compound provided comparable or superior relief from symptoms with fewer gastrointestinal side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4, and how can deuterium incorporation efficiency be improved?

  • Methodological Answer : Deuterated analogs like this compound require precise control during synthesis. A two-step approach is recommended:

Amide Coupling : Use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with 2,6-dichloroaniline and dimethylacetamide derivatives in dichloromethane, as demonstrated in similar acetamide syntheses .

Deuterium Exchange : Optimize deuteration via acid/base-catalyzed H/D exchange in deuterated solvents (e.g., D2O or CD3OD) under controlled pH and temperature. Monitor deuteration efficiency using LC-MS or <sup>2</sup>H NMR .

  • Critical Consideration : Ensure isotopic purity (>98 atom% D) by post-synthesis purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing structural and isotopic integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve conformational variations in the dichlorophenyl and acetamide moieties, as seen in related N-substituted acetamides with three distinct molecular conformations in the asymmetric unit .
  • NMR Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm deuterium incorporation (absence of proton signals in deuterated positions) and <sup>15</sup>N NMR to verify amide bond geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from conformational flexibility in arylacetamide derivatives?

  • Methodological Answer :

  • Multi-Conformational Analysis : Perform single-crystal X-ray diffraction on multiple batches to identify dominant conformers. For example, highlights three conformers with dihedral angles ranging from 44.5° to 77.5° between dichlorophenyl and pyrazolyl rings .
  • Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for conformational interconversion and validate against experimental data .
    • Critical Consideration : Address steric repulsion effects by modifying substituents (e.g., methyl vs. ethyl groups) to stabilize preferred conformations .

Q. What experimental frameworks are recommended for studying this compound's environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Use HPLC-MS to track degradation products in simulated aquatic systems .
  • Biotic Transformation Studies : Incubate with soil or microbial cultures under aerobic/anaerobic conditions. Monitor chloride release (via ion chromatography) as a marker for dechlorination .
    • Theoretical Linkage : Align with the "source-to-impact" framework in , which emphasizes abiotic/biotic interactions across ecosystems .

Q. How can researchers design pharmacological studies to evaluate its potential as a lidocaine analog or ion channel modulator?

  • Methodological Answer :

  • In Vitro Assays :

Patch-Clamp Electrophysiology : Test sodium channel inhibition in neuronal cell lines, comparing potency to lidocaine (see for related amide bioactivity) .

Enzyme Binding Studies : Use fluorescence polarization to assess binding affinity to target enzymes (e.g., cyclooxygenase) .

  • Deuterium Effects : Compare pharmacokinetics (e.g., metabolic stability via CYP450 assays) between deuterated and non-deuterated forms to assess isotope effects .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental results in hydrogen-bonding networks?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use crystallographic data (e.g., ) to identify N–H⋯O interactions forming R2<sup>2</sup>(10) dimers. Compare with DFT-calculated bond lengths/angles .
  • Dynamic Behavior : Conduct variable-temperature NMR to probe hydrogen-bond stability under thermal stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.